molecular formula C18H23N3O2S B7150868 N,2,5-trimethyl-N-[(2-morpholin-4-ylphenyl)methyl]-1,3-thiazole-4-carboxamide

N,2,5-trimethyl-N-[(2-morpholin-4-ylphenyl)methyl]-1,3-thiazole-4-carboxamide

Cat. No.: B7150868
M. Wt: 345.5 g/mol
InChI Key: LZAAGVFOARXXOJ-UHFFFAOYSA-N
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Description

N,2,5-trimethyl-N-[(2-morpholin-4-ylphenyl)methyl]-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Properties

IUPAC Name

N,2,5-trimethyl-N-[(2-morpholin-4-ylphenyl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-13-17(19-14(2)24-13)18(22)20(3)12-15-6-4-5-7-16(15)21-8-10-23-11-9-21/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAAGVFOARXXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)C(=O)N(C)CC2=CC=CC=C2N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,5-trimethyl-N-[(2-morpholin-4-ylphenyl)methyl]-1,3-thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

    Introduction of the Morpholine Group: The morpholine group is introduced via a nucleophilic substitution reaction, where a halogenated phenyl derivative reacts with morpholine.

    Final Coupling: The final step involves coupling the thiazole derivative with the morpholine-substituted phenyl derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,2,5-trimethyl-N-[(2-morpholin-4-ylphenyl)methyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce any carbonyl groups present.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine or phenyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N,2,5-trimethyl-N-[(2-morpholin-4-ylphenyl)methyl]-1,3-thiazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets, such as enzymes and receptors.

    Material Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is investigated for its use in industrial processes, such as catalysis and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N,2,5-trimethyl-N-[(2-morpholin-4-ylphenyl)methyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and have similar chemical properties.

    Morpholine-Substituted Phenyl Derivatives: These compounds have a morpholine group attached to a phenyl ring, similar to the compound .

Uniqueness

N,2,5-trimethyl-N-[(2-morpholin-4-ylphenyl)methyl]-1,3-thiazole-4-carboxamide is unique due to the specific combination of functional groups and the overall structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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